1-[(6-Bromonaphthalen-2-yl)oxy]-3-[4-(2-chlorophenyl)piperazin-1-yl]propan-2-ol
Description
This compound features a naphthalene ring substituted with a bromine atom at position 6, linked via an ether oxygen to a propan-2-ol backbone. The piperazine ring at position 3 is substituted with a 2-chlorophenyl group. Such structural motifs are common in CNS-targeting agents, where the bromonaphthyloxy group enhances lipophilicity for blood-brain barrier penetration, while the chlorophenylpiperazine moiety may modulate receptor binding (e.g., serotonin or dopamine receptors) .
Properties
IUPAC Name |
1-(6-bromonaphthalen-2-yl)oxy-3-[4-(2-chlorophenyl)piperazin-1-yl]propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24BrClN2O2/c24-19-7-5-18-14-21(8-6-17(18)13-19)29-16-20(28)15-26-9-11-27(12-10-26)23-4-2-1-3-22(23)25/h1-8,13-14,20,28H,9-12,15-16H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKKDXWREHHIBPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(COC2=CC3=C(C=C2)C=C(C=C3)Br)O)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24BrClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(6-Bromonaphthalen-2-yl)oxy]-3-[4-(2-chlorophenyl)piperazin-1-yl]propan-2-ol typically involves multiple steps. One common approach is the reaction of 6-bromonaphthalene-2-ol with 3-chloropropanol in the presence of a base to form the intermediate 1-[(6-Bromonaphthalen-2-yl)oxy]propan-2-ol. This intermediate is then reacted with 4-(2-chlorophenyl)piperazine under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
1-[(6-Bromonaphthalen-2-yl)oxy]-3-[4-(2-chlorophenyl)piperazin-1-yl]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The bromine and chlorine atoms in the molecule can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[(6-Bromonaphthalen-2-yl)oxy]-3-[4-(2-chlorophenyl)piperazin-1-yl]propan-2-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving receptor binding and signal transduction pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(6-Bromonaphthalen-2-yl)oxy]-3-[4-(2-chlorophenyl)piperazin-1-yl]propan-2-ol involves its interaction with specific molecular targets. The bromonaphthalene and chlorophenyl groups can bind to receptors or enzymes, modulating their activity. The piperazine ring may enhance the compound’s binding affinity and selectivity for these targets, leading to specific biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
Piperazine Ring Modifications
Morpholine-4-sulfonyl and Piperidinylsulfonyl Derivatives
- Compound: 1-[(6-Bromonaphthalen-2-yl)oxy]-3-[4-(morpholine-4-sulfonyl)piperazin-1-yl]propan-2-ol (BH47231, CAS 835888-44-3) Structural Difference: The 2-chlorophenyl group is replaced with a morpholine-4-sulfonyl group. Molecular weight (514.43 g/mol) is higher than the target compound (~463.8 g/mol), which may affect pharmacokinetics .
- Compound: 1-[(6-Bromo-2-naphthyl)oxy]-3-[4-(1-piperidinylsulfonyl)-1-piperazinyl]-2-propanol (BH47232, CAS 838587-39-6) Structural Difference: Incorporates a piperidinylsulfonyl group. Impact: The bulkier piperidinyl group may hinder receptor binding compared to the planar chlorophenyl group, altering selectivity .
Fluorophenyl and Sulfanyl Substituents
- Compound: 1-[(2-Chlorophenyl)sulfanyl]-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol (CAS 338422-02-9) Structural Difference: Replaces the bromonaphthyloxy group with a 2-chlorophenylsulfanyl moiety and substitutes the piperazine with 4-fluorophenyl.
Aromatic Ring Modifications
Triazolyl and Dimethylphenyl Derivatives
- Compound : 1-(6-Bromonaphthalen-2-yl)oxy-3-(3,5-dimethyl-1,2,4-triazol-1-yl)propan-2-ol (CAS 708241-96-7)
Methoxyphenyl and Naphthyloxy Analogues
- Compound : 1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-(1-naphthyloxy)propan-2-ol (Avishot/Flivas)
Backbone and Substituent Variations
Cyclohexyloxy and Ethynylcyclohexyl Derivatives
- Compound: Mociprazine (1-(1-Ethynylcyclohexoxy)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol, CAS 56693-13-1) Structural Difference: Replaces bromonaphthyloxy with an ethynylcyclohexyloxy group.
Hydroxyethylphenoxy Substituents
- Compound: 1-[4-(3,4-Dimethylphenyl)piperazin-1-yl]-3-[2-(1-hydroxyethyl)phenoxy]propan-2-ol dihydrochloride Structural Difference: Features a hydroxyethylphenoxy group and dimethylphenylpiperazine.
Biological Activity
Overview
1-[(6-Bromonaphthalen-2-yl)oxy]-3-[4-(2-chlorophenyl)piperazin-1-yl]propan-2-ol is an organic compound that has garnered attention in pharmacological research due to its complex structure, which includes a bromonaphthalene moiety, a chlorophenyl group, and a piperazine ring. This unique combination of chemical features suggests potential biological activities that could be leveraged in medicinal chemistry.
- IUPAC Name : this compound
- Molecular Formula : C23H24BrClN2O2
- CAS Number : 691398-73-9
The biological activity of this compound is likely mediated through its interaction with various molecular targets, including receptors and enzymes involved in neurotransmission and other physiological processes. The presence of the piperazine ring suggests possible interactions with serotonin and dopamine receptors, which are critical in the treatment of psychiatric disorders.
Biological Activity and Research Findings
Recent studies have explored the biological effects of similar compounds, providing insights into the potential activities of this compound:
- Antidepressant Activity : Compounds with similar structures have demonstrated antidepressant-like effects in animal models. For instance, modifications to piperazine derivatives have been shown to enhance serotonin receptor affinity, suggesting that this compound may exhibit similar properties .
- Antitumor Properties : Research indicates that brominated naphthalene derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The specific mechanisms often involve modulation of signaling pathways related to cell survival and proliferation .
- Neuroprotective Effects : Some studies suggest that compounds featuring piperazine and aromatic groups can protect neuronal cells from oxidative stress, potentially offering therapeutic benefits for neurodegenerative diseases .
Case Study 1: Antidepressant-Like Effects
A study published in Pharmacology Biochemistry and Behavior evaluated the antidepressant-like effects of a structurally related compound in a mouse model. The results indicated significant reductions in immobility time during forced swim tests, suggesting enhanced mood-related behaviors .
Case Study 2: Antitumor Activity
In vitro studies on bromonaphthalene derivatives revealed their efficacy against various cancer cell lines. A notable study demonstrated that these compounds could induce apoptosis through caspase activation pathways, highlighting their potential as anticancer agents .
Data Tables
| Property | Value |
|---|---|
| Molecular Weight | 424.81 g/mol |
| LogP | 4.12 |
| Solubility | Soluble in DMSO |
| Melting Point | Not determined |
| Biological Activity | Observed Effect |
|---|---|
| Antidepressant | Reduced immobility in mice |
| Antitumor | Induced apoptosis in cancer cells |
| Neuroprotective | Protection against oxidative stress |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
